

# m-PEG17-NHS ester molecular weight and formula

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Compound of Interest

Compound Name: m-PEG17-NHS ester

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## In-Depth Technical Guide: m-PEG17-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **m-PEG17-NHS ester**, a heterobifunctional crosslinker crucial in bioconjugation and drug development.

### Core Properties of m-PEG17-NHS Ester

**m-PEG17-NHS** ester is a polyethylene glycol (PEG) derivative containing a methoxy-terminated PEG chain of 17 ethylene glycol units and an N-hydroxysuccinimide (NHS) ester functional group. The PEG chain imparts hydrophilicity and biocompatibility, while the NHS ester allows for covalent conjugation to primary amines on biomolecules.

#### **Physicochemical Data**



Property	Value	References
Molecular Formula	C40H75NO21	[1][2][3]
Molecular Weight	~906.03 g/mol	[2][3][4]
Purity	Typically ≥95%	[3]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, and water	[5][6]

# Applications in Bioconjugation and Drug Development

The primary application of **m-PEG17-NHS ester** is the PEGylation of proteins, peptides, oligonucleotides, and other biomolecules.[1] This process can enhance the therapeutic properties of biomolecules by:

- Increasing solubility and stability: The hydrophilic PEG chain can improve the solubility of hydrophobic molecules in aqueous solutions and protect them from enzymatic degradation.
   [1]
- Reducing immunogenicity: The PEG chain can shield antigenic sites on a protein, reducing its potential to elicit an immune response.
- Prolonging circulation half-life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, leading to a longer in vivo half-life.

A significant and emerging application of **m-PEG17-NHS** ester is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][7] The **m-PEG17-NHS** ester can be used as a linker to connect the target-binding ligand and the E3 ligase ligand in a PROTAC molecule.



# Experimental Protocol: Protein Labeling with m-PEG17-NHS Ester

This protocol provides a general procedure for conjugating **m-PEG17-NHS** ester to a protein containing primary amines (e.g., lysine residues). The protocol may require optimization for specific proteins and desired degrees of labeling.

#### **Materials**

- m-PEG17-NHS ester
- Protein of interest
- Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1][8] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[5]
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]
- Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine[8]
- Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)[4]

#### **Procedure**

- Protein Preparation:
  - Dissolve the protein of interest in the Reaction Buffer to a concentration of 1-10 mg/mL.[8]
  - If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.
- m-PEG17-NHS Ester Solution Preparation:
  - Immediately before use, prepare a stock solution of m-PEG17-NHS ester in anhydrous DMSO or DMF.[8] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[8]

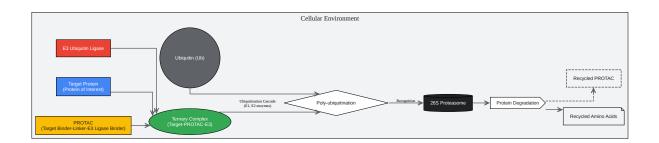


- The concentration of the stock solution will depend on the desired molar excess of the reagent over the protein. A 10-20 fold molar excess is a common starting point.[9]
- Conjugation Reaction:
  - Slowly add the calculated volume of the m-PEG17-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[6]
  - Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][8]
     Protect from light if the protein or other components are light-sensitive.
- Quenching the Reaction (Optional):
  - To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
     This will react with any unreacted m-PEG17-NHS ester.[8]
  - Incubate for 30 minutes at room temperature.
- Purification of the PEGylated Protein:
  - Remove unreacted m-PEG17-NHS ester and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.[4]
- Characterization and Storage:
  - Characterize the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
  - Store the purified PEGylated protein under conditions appropriate for the unmodified protein.

### **PROTAC-Mediated Protein Degradation Workflow**

The following diagram illustrates the general mechanism of action for a PROTAC, a key application for linkers like **m-PEG17-NHS ester**.





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Caption: Workflow of PROTAC-mediated protein degradation.

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